

BCN-HS-PEG2-bis(PNP): A Technical Guide for ADC Development

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Compound of Interest		
Compound Name:	BCN-HS-PEG2-bis(PNP)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, **BCN-HS-PEG2-bis(PNP)**, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, a detailed experimental protocol for its use in antibody conjugation, and a visual representation of its reaction mechanism.

Core Molecular Data

BCN-HS-PEG2-bis(PNP) is a versatile linker that enables the precise and stable conjugation of payloads to antibodies. Its structure incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility, and two p-nitrophenyl (PNP) carbonate groups for reaction with primary amines.

Property	Value	Source
Molecular Formula	C34H39N5O17S	[1]
Molecular Weight	821.76 g/mol	[2][3]
Alternate Name	BCN-HS-PEG2-bis(p- nitrophenyl) carbonate	[1]



Application in Antibody-Drug Conjugates

BCN-HS-PEG2-bis(PNP) serves as a crucial linker in the construction of ADCs.[4][5] Its primary application involves the conjugation of cytotoxic agents, such as vc-PABC-MMAE, to a monoclonal antibody.[4][5] The BCN group facilitates a highly specific and bioorthogonal reaction with an azide-modified component, while the dual PNP carbonate groups allow for the attachment of amine-containing molecules, providing a flexible platform for creating complex ADC structures.

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating an azide-modified payload to an antibody using **BCN-HS-PEG2-bis(PNP)**. The protocol is divided into two main stages: reaction of the payload with the linker and subsequent conjugation to the antibody.

Materials:

- BCN-HS-PEG2-bis(PNP)
- Azide-modified payload (e.g., azide-vc-PABC-MMAE)
- Monoclonal antibody (in amine-free buffer, e.g., PBS)
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffers (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography (SEC) system for purification

Procedure:

Stage 1: Reaction of Azide-Payload with BCN-HS-PEG2-bis(PNP)

Dissolution of Reactants:



- Dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMF or DMSO to a final concentration of 10 mM.
- Dissolve the azide-modified payload in anhydrous DMF or DMSO to a final concentration of 10 mM.
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
 - In a clean, dry reaction vial, combine a 1.5 to 2-fold molar excess of the BCN-HS-PEG2bis(PNP) solution with the azide-modified payload solution.
 - Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.

Stage 2: Conjugation to Antibody

- Antibody Preparation:
 - Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
 - Adjust the antibody concentration to 5-10 mg/mL.
- · Amine Coupling Reaction:
 - Add a 5 to 10-fold molar excess of the payload-linker conjugate from Stage 1 to the antibody solution. The optimal ratio should be determined empirically for each antibody.
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
- Quenching:
 - Add a quenching reagent, such as 1 M Tris-HCl, to a final concentration of 50 mM to stop the reaction by consuming any unreacted PNP esters.
 - Incubate for 30 minutes at room temperature.
- Purification:

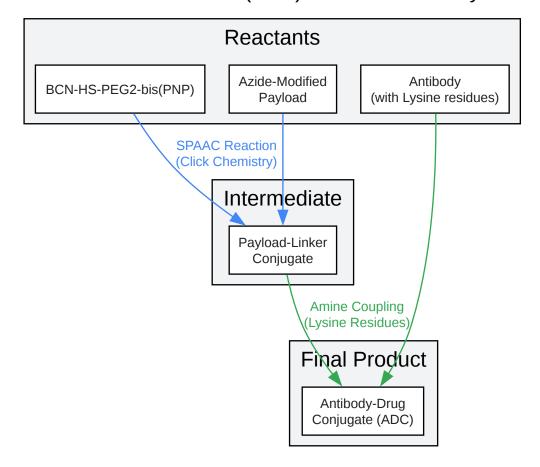


- Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess payload-linker conjugate and other small molecules.
- Collect fractions corresponding to the purified ADC.
- Characterization:
 - Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
 - Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow involved in the use of **BCN-HS-PEG2-bis(PNP)** for ADC synthesis.

BCN-HS-PEG2-bis(PNP) Reaction Pathway

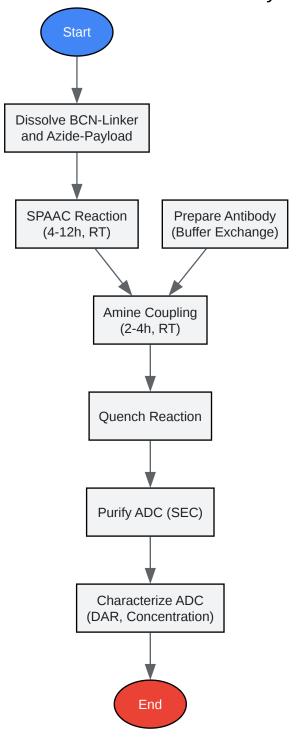




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Caption: Reaction pathway for ADC synthesis using BCN-HS-PEG2-bis(PNP).

Experimental Workflow for ADC Synthesis



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Caption: Step-by-step experimental workflow for antibody-drug conjugation.

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